molecular formula C20H19N7O3 B10893916 7-(3-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(3-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10893916
M. Wt: 405.4 g/mol
InChI Key: KUCGSOIEQOMJAI-UHFFFAOYSA-N
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Description

7-(3-NITROPHENYL)-N~3~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both nitrophenyl and pyrazole moieties contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 7-(3-NITROPHENYL)-N~3~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often incorporating advanced techniques such as microwave-assisted synthesis and flow chemistry .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyrazole and pyrimidine rings .

Scientific Research Applications

7-(3-NITROPHENYL)-N~3~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl and pyrazole moieties contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 7-(3-NITROPHENYL)-N~3~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidines and pyrazole derivatives. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. For example:

Properties

Molecular Formula

C20H19N7O3

Molecular Weight

405.4 g/mol

IUPAC Name

7-(3-nitrophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H19N7O3/c1-12-16(13(2)25(3)24-12)10-22-20(28)17-11-23-26-18(7-8-21-19(17)26)14-5-4-6-15(9-14)27(29)30/h4-9,11H,10H2,1-3H3,(H,22,28)

InChI Key

KUCGSOIEQOMJAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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